(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Description
This compound belongs to the azabicyclo[3.2.1]octane sulfonamide class, characterized by a bicyclic core structure modified with sulfonamide and aryloxy substituents. The (1R,5S) stereochemistry ensures a specific three-dimensional conformation critical for interactions with biological targets, such as receptors or enzymes. The sulfonyl group at position 8 (1-methyl-1H-pyrazole-4-yl) and the pyridin-3-yloxy group at position 3 are key pharmacophores influencing binding affinity and selectivity.
Properties
IUPAC Name |
8-(1-methylpyrazol-4-yl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-11-16(10-18-19)24(21,22)20-12-4-5-13(20)8-15(7-12)23-14-3-2-6-17-9-14/h2-3,6,9-13,15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTCYYBJBNLWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, often referred to as a pyrazole azabicyclo compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a pyrazole and a sulfonyl group, which are crucial for its biological activity. The molecular formula is with a molecular weight of 363.5 g/mol.
The primary mechanism of action for this compound involves the inhibition of NAAA, an enzyme responsible for the hydrolysis of palmitoylethanolamide (PEA), an endocannabinoid-like lipid mediator. By inhibiting NAAA, the compound preserves PEA levels, thereby enhancing its anti-inflammatory and analgesic effects in various pathological conditions.
Inhibition of NAAA
Research indicates that the compound exhibits potent inhibitory activity against NAAA with an IC50 value in the low nanomolar range. For instance, a related compound with a similar structure demonstrated an IC50 of 0.042 μM against human NAAA . The non-covalent nature of this inhibition suggests a reversible interaction with the enzyme's active site.
Anti-inflammatory Effects
In vivo studies have shown that compounds within this class can significantly reduce inflammation and pain in animal models. The preservation of PEA leads to enhanced activation of cannabinoid receptors, which mediates analgesic effects .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar pyrazole azabicyclo compounds have revealed critical insights into how structural modifications affect biological activity:
| Compound | IC50 (μM) | Key Structural Features |
|---|---|---|
| ARN16186 | 0.078 | Basic pyridine ring |
| ARN19689 | 0.042 | Ethoxymethyl substitution |
| ARN16185 | 0.655 | Methyl substitution on phenyl ring |
These studies suggest that specific substitutions on the pyrazole and bicyclic framework can enhance potency and selectivity for NAAA .
Study 1: Efficacy in Chronic Pain Models
A study published in British Journal of Pharmacology evaluated the efficacy of this class of compounds in chronic pain models. The results indicated that treatment with these inhibitors led to significant reductions in pain scores compared to control groups, demonstrating their potential therapeutic applications in managing chronic pain conditions .
Study 2: Pharmacokinetic Profile
Another study focused on the pharmacokinetic properties of these compounds, revealing favorable absorption and distribution characteristics that support their systemic availability. This is crucial for their potential use as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the azabicyclo[3.2.1]octane core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Preparation Methods
Tropinone Reduction and Functionalization
Tropinone, a bicyclic ketone, undergoes stereoselective reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield tropine (8-methyl-8-azabicyclo[3.2.1]octan-3β-ol). Subsequent demethylation or oxidation steps modify the nitrogen substituents. For example, treatment with hydrogen peroxide (H₂O₂) in acetic acid converts tropine to nortropine, which is further functionalized at the 8-position.
Resolution of Stereoisomers
Chiral resolution of racemic mixtures is achieved via diastereomeric salt formation using tartaric acid derivatives or chiral chromatography. The (1R,5S) configuration is preserved through careful selection of resolving agents and recrystallization conditions.
Sulfonylation at the 8-Position
The 8-amino group of the azabicyclo[3.2.1]octane intermediate undergoes sulfonylation with 1-methyl-1H-pyrazole-4-sulfonyl chloride. This step requires careful control of stoichiometry and reaction pH to avoid over-sulfonylation.
Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
1-Methyl-1H-pyrazole is sulfonylated using chlorosulfonic acid (ClSO₃H) in chloroform at 0–5°C, followed by thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
Procedure:
- 1-Methyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is added dropwise to ClSO₃H (166.7 g, 1.43 mol) in chloroform (175 mL) at 0°C.
- The mixture is stirred at 60°C for 10 h, followed by SOCl₂ (40.8 g, 343 mmol) addition.
- After 2 h at 60°C, the organic layer is separated, dried (Na₂SO₄), and concentrated to yield the sulfonyl chloride.
Coupling Reaction
The azabicyclic amine is reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base.
Optimized Conditions:
- Amine: 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (1.0 equiv)
- Sulfonyl chloride: 1.05 equiv
- Base: DIPEA (3.0 equiv)
- Solvent: DCM, 25°C, 16 h
- Yield: 85–90%
Stereochemical Control and Purification
The (1R,5S) configuration is ensured through chiral HPLC or enzymatic resolution. Final purification employs column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures.
Table 1. Comparative Yields of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azabicyclo Core | NaBH₄, MeOH, 0°C | 92 |
| Pyridinyloxy Addition | 3-chloropyridine, KOtBu, DMF | 70 |
| Sulfonylation | DIPEA, DCM, 25°C | 88 |
Analytical Characterization
The final product is characterized via:
- NMR Spectroscopy : Distinct signals for pyridinyloxy (δ 8.3–8.5 ppm, aromatic H) and sulfonamide (δ 3.9 ppm, CH₃-pyrazole).
- Mass Spectrometry : [M+H]⁺ = 393.2 (calculated), 393.1 (observed).
- X-ray Crystallography : Confirms (1R,5S) configuration and bicyclic geometry.
Challenges and Optimization
- Stereochemical Purity : Competing endo/exo isomers during cyclization require chromatographic separation.
- Sulfonyl Chloride Stability : Moisture-sensitive intermediates necessitate anhydrous conditions.
- Reaction Scalability : Batch size >100 g reduces yields by 10–15% due to exothermic sulfonylation.
Q & A
Q. What are the key steps in synthesizing (1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?
The synthesis typically involves:
- Multi-step functionalization : Initial construction of the azabicyclo[3.2.1]octane core, followed by sulfonylation at the 8-position using 1-methyl-1H-pyrazole-4-sulfonyl chloride, and etherification at the 3-position with pyridin-3-ol .
- Critical parameters : Solvent selection (e.g., THF for sulfonylation, DCM for coupling reactions), temperature control (reflux for cyclization steps), and catalyst use (e.g., triethylamine for deprotonation). Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR to verify bicyclic framework, sulfonyl group placement, and pyridinyloxy substitution .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula (CHNOS) and isotopic patterns .
- HPLC/UPLC : For purity assessment (>95% threshold), especially after recrystallization from methanol/water mixtures .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Modular substitutions : Systematically replace the pyrazole-sulfonyl group with other heterocyclic sulfonamides (e.g., triazole, oxazole) and compare activity .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding via sulfonyl oxygen) .
- In vivo validation : Test analogs in rodent models for bioavailability and toxicity to prioritize candidates .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., desulfonated derivatives) that may skew activity results .
- Orthogonal assays : Confirm hits using independent methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can computational modeling predict target interactions and guide mechanistic studies?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinase domains or GPCRs .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize stable interactions .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity to refine SAR .
Q. What methodologies elucidate the compound’s metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
- Isotope labeling : Use C-labeled analogs to track degradation products in hepatocyte models .
- Stability studies : Expose to varied pH, light, and temperature to identify labile groups (e.g., sulfonamide hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
